molecular formula C25H33N5O2 B2538259 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE CAS No. 1015580-03-6

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

Cat. No.: B2538259
CAS No.: 1015580-03-6
M. Wt: 435.572
InChI Key: BOKHWNQMQCREDS-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a methyl group. Position 7 is linked to a piperazine ring bearing a cyclohexyl substituent. The molecular formula is C₂₄H₃₄N₅O₂ (calculated average mass: ~424.5 g/mol). The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor binding, while the cyclohexyl-piperazine moiety contributes to conformational flexibility and solubility .

Properties

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-18-15-25(29-13-11-28(12-14-29)20-7-5-4-6-8-20)30-24(26-18)17-21(27-30)19-9-10-22(31-2)23(16-19)32-3/h9-10,15-17,20H,4-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHWNQMQCREDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclohexyl and dimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives ()

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine share a pyrazolopyrimidine core but differ in substituents (e.g., p-tolyl vs. 3,4-dimethoxyphenyl). Additionally, isomerization observed in pyrazolo[4,3-e]triazolopyrimidines (e.g., compounds 6 and 8) highlights the structural sensitivity of such scaffolds to reaction conditions, suggesting that the target compound’s stability may depend on its substitution pattern .

Pyrido/Pyrazino Pyrimidinone Derivatives ()

Patent analogs like 2-(3,4-dimethoxyphenyl)-7-(1,2,3,6-tetrahydropyridin-4-yl) replace the pyrazolo[1,5-a]pyrimidine core with pyrido[1,2-a]pyrimidin-4-one. This alters planarity and hydrogen-bonding capacity. The tetrahydropyridine substituent in the patent compound is less basic than the piperazine in the target, which may reduce solubility in acidic environments.

Piperazine-Based Derivatives ()

1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine shares the cyclohexyl-piperazine moiety but lacks the pyrazolopyrimidine core. The pyrrole-methyl substituent is less sterically hindered than the target’s heterocyclic system, possibly improving membrane permeability. However, the absence of the pyrazolopyrimidine core may limit target-specific interactions, underscoring the importance of this structural feature in the target compound .

Quinazoline Derivatives ()

Compounds like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones feature a quinazoline core instead of pyrazolopyrimidine. Quinazoline’s larger planar structure may enhance intercalation with DNA or enzymes, whereas the target’s pyrazolo[1,5-a]pyrimidine core offers moderate planarity, balancing binding affinity and metabolic stability. Both classes utilize electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl), suggesting shared strategies for optimizing bioactivity .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl, cyclohexyl-piperazine ~424.5 High lipophilicity, conformational flexibility
Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidine p-Tolyl, hydrazine ~280–320 Isomerization-sensitive
Pyrido[1,2-a]pyrimidinones Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl, tetrahydropyridine ~350–400 Reduced basicity vs. piperazine
Piperazine derivatives Piperazine Cyclohexyl, pyrrole-methyl 261.4 Enhanced membrane permeability
Quinazoline derivatives Quinazoline 4-Quinazolinyl, aldehyde hydrazone ~400–450 Antimicrobial activity

Key Research Findings

  • Substituent Effects : The 3,4-dimethoxyphenyl group is recurrent in bioactive compounds, suggesting its role in enhancing receptor affinity or metabolic stability .
  • Core Structure Impact: Pyrazolo[1,5-a]pyrimidine offers a balance between planarity and steric bulk, distinguishing it from more rigid (e.g., quinazoline) or flexible (e.g., pyrido-pyrimidinone) cores .
  • Piperazine vs. Tetrahydropyridine : Piperazine’s higher basicity may improve solubility in protonated form, whereas tetrahydropyridine’s reduced basicity could limit ionization-dependent absorption .

Biological Activity

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is a complex heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclohexyl group and a pyrazolo[1,5-a]pyrimidine moiety. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways, making them potential candidates for cancer therapy. In particular, they exhibit inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses, suggesting potential use in treating inflammatory diseases.
  • Antibacterial Properties : Some pyrazole derivatives exhibit significant antibacterial activity against various strains of bacteria, indicating their potential as antimicrobial agents .

Anticancer Activity

A study investigating the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives showed enhanced cytotoxicity when combined with doxorubicin. This suggests that 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE may have synergistic effects when used in conjunction with established chemotherapeutics .

Antimicrobial Activity

Research on related pyrazole compounds indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analysis highlighted that substitutions on the pyrazole ring significantly influenced antimicrobial potency .

The biological activity of 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to cancer and inflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits BRAF(V600E), EGFR
Anti-inflammatoryModulates inflammatory responses
AntibacterialModerate to strong activity against specific strains

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